molecular formula C11H11BrN2O B3252921 [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol CAS No. 220364-22-7

[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol

Cat. No.: B3252921
CAS No.: 220364-22-7
M. Wt: 267.12 g/mol
InChI Key: JLBQCMBTWCNPRZ-UHFFFAOYSA-N
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Description

Significance of Substituted Imidazole (B134444) Derivatives in Chemical Research

Substituted imidazole derivatives are of paramount importance in chemical research due to their broad spectrum of biological activities and their utility as ligands and catalysts in organic synthesis. researchgate.net The functionalization of the imidazole ring at its various positions allows for the fine-tuning of its steric and electronic properties, enabling the design of molecules with specific functions. For instance, N-alkylation of the imidazole ring is a common strategy to enhance the pharmacokinetic properties of drug candidates. isca.me The introduction of different substituents can lead to compounds that act as inhibitors for key enzymes or as modulators for various receptors. ijpsjournal.com The versatility of the imidazole scaffold makes it a central focus in the ongoing quest for novel therapeutic agents and functional materials. researchgate.net

Contextualization of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol as a Key Imidazole Scaffold

This compound, with the CAS Number 220364-22-7, is a substituted imidazole that features a 4-bromobenzyl group at one of the nitrogen atoms and a methanol (B129727) group attached to the imidazole ring. sigmaaldrich.cnchemicalbook.com Its more common IUPAC name is [1-(4-bromobenzyl)-1H-imidazol-5-yl]methanol. sigmaaldrich.com The presence of the bromo-benzyl group provides a handle for further chemical modifications, such as cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. The methanol group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions, further expanding its synthetic utility. While specific, in-depth research articles focusing solely on this compound are not abundant in publicly accessible literature, its structural motifs are found in intermediates for the synthesis of pharmaceutically important molecules. This strongly suggests its role as a valuable scaffold and building block in medicinal chemistry.

Below is a table summarizing the key identifiers for this compound:

IdentifierValue
Chemical Name This compound
IUPAC Name [1-(4-bromobenzyl)-1H-imidazol-5-yl]methanol
CAS Number 220364-22-7
Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol

Overview of Academic Research Trajectories for Novel Imidazole Compounds

The academic pursuit of novel imidazole compounds is a vibrant and rapidly evolving field. Current research trajectories are focused on several key areas. nih.gov One major direction is the development of new synthetic methodologies that allow for the efficient and regioselective synthesis of highly substituted imidazoles. researchgate.net This includes the use of novel catalysts and the development of one-pot, multi-component reactions to increase synthetic efficiency.

Another significant area of research is the exploration of the biological activities of new imidazole derivatives. ijpsjournal.comnih.gov Scientists are actively designing and synthesizing novel imidazole-based compounds as potential anticancer, nih.gov antimicrobial, nih.gov and antiviral agents. mdpi.com These studies often involve in-silico design and molecular docking to predict the interaction of these compounds with biological targets, followed by in-vitro and in-vivo testing to validate their therapeutic potential. nih.govmdpi.com

Furthermore, there is growing interest in the application of imidazole derivatives in materials science, for example, as components of ionic liquids, corrosion inhibitors, and functional polymers. The unique properties of the imidazole ring make it an attractive component for the design of new materials with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-[(4-bromophenyl)methyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-10-3-1-9(2-4-10)6-14-8-13-5-11(14)7-15/h1-5,8,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBQCMBTWCNPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 3 4 Bromo Benzyl 3h Imidazol 4 Yl Methanol

Reactions at the Hydroxymethyl Group

The primary alcohol functionality is a key site for a variety of chemical transformations, including oxidation, derivatization, and nucleophilic substitution.

Oxidation Reactions to Corresponding Carbaldehydes or Carboxylic Acids

The hydroxymethyl group of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol can be selectively oxidized to yield either the corresponding carbaldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the conversion to the aldehyde, 1-benzyl-1H-imidazole-5-carboxaldehyde. Reagents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are effective for this transformation, preventing over-oxidation to the carboxylic acid. The selective oxidation of benzyl (B1604629) alcohols to aldehydes is a well-established synthetic procedure. For instance, various benzyl alcohols can be converted to their respective aldehydes in excellent yields using catalytic systems like copper(I) iodide with TEMPO under an oxygen atmosphere.

Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically lead to the formation of the corresponding carboxylic acid, 1-benzyl-1H-imidazole-4-carboxylic acid. The synthesis of imidazole-4-carboxylic acid from imidazole-4-methanol has been documented through electrolytic oxidation.

Table 1: Hypothetical Oxidation Reactions of this compound

Starting MaterialProductReagent(s)Typical Conditions
This compound3-(4-Bromo-benzyl)-3H-imidazole-4-carbaldehydeMnO₂, PCCInert solvent (e.g., CH₂Cl₂), Room temperature
This compound3-(4-Bromo-benzyl)-3H-imidazole-4-carboxylic acidKMnO₄, Jones ReagentBasic or acidic aqueous solution, elevated temperature

Derivatization of the Hydroxyl Functionality

The hydroxyl group can be readily derivatized to form esters and ethers, which can alter the compound's physical and chemical properties.

Esterification: The reaction of this compound with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like triethylamine or pyridine, yields the corresponding esters. This is a standard method for protecting hydroxyl groups or for synthesizing derivatives with potential biological activity. For example, the esterification of alcohols with benzoyl chloride can be achieved under continuous flow conditions.

Etherification: The formation of ethers can be accomplished by reacting the alcohol with an alkyl halide in the presence of a strong base, such as sodium hydride (NaH), in a Williamson ether synthesis. Alternatively, chemoselective etherification of benzyl alcohols can be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide in methanol (B129727) or ethanol.

Table 2: Hypothetical Derivatization Reactions of the Hydroxyl Group

Reaction TypeReagent(s)Product Type
EsterificationAcyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine)Acetate (B1210297) ester
EtherificationAlkyl halide (e.g., Methyl iodide), Strong base (e.g., NaH)Methyl ether

Nucleophilic Substitution Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group itself is a poor leaving group. Therefore, to undergo nucleophilic substitution, it must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a tosylate or a halide.

For instance, reaction with thionyl chloride (SOCl₂) or a phosphorus halide (e.g., PBr₃) can transform the hydroxymethyl group into a chloromethyl or bromomethyl group, respectively. This newly formed halomethyl-imidazole derivative is now susceptible to attack by a wide range of nucleophiles. For example, reaction with cyanide would yield the corresponding nitrile, while reaction with an amine would result in an aminomethyl derivative.

Reactivity of the Imidazole (B134444) Nitrogen Atoms

Acidity and Basicity of Imidazole Nitrogens

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. The N-1 nitrogen in an unsubstituted imidazole has a pKa of about 14.5, making it weakly acidic. However, in this compound, the N-3 nitrogen is substituted with a benzyl group, so it does not have an acidic proton.

The N-1 nitrogen possesses a lone pair of electrons and is the basic center of the molecule. The pKa of the conjugate acid of 1-benzylimidazole is approximately 6.7. This indicates that the imidazole ring will be protonated under acidic conditions to form a 1-(4-Bromobenzyl)-4-(hydroxymethyl)-3H-imidazol-1-ium salt.

Further N-Alkylation or N-Acylation Reactions (if applicable)

N-Alkylation: The N-1 nitrogen of the N-benzylimidazole core is nucleophilic and can undergo further alkylation with a suitable alkylating agent, such as an alkyl halide. This reaction leads to the formation of a quaternary imidazolium (B1220033) salt. For instance, the reaction of 1-benzylimidazole with a second equivalent of benzyl chloride in the presence of a base results in the formation of 1,3-dibenzylimidazolium chloride researchgate.net. This suggests that this compound could react with another mole of 4-bromobenzyl bromide to form the corresponding 1,3-bis(4-bromobenzyl)imidazolium salt.

N-Acylation: While the acylation of N-H imidazoles is a common reaction, the further acylation of an already N-substituted imidazole, such as a N-benzylimidazole, is less common. The lone pair on the N-1 nitrogen is available, but the resulting N-acylimidazolium salt may be less stable than its N-alkyl counterpart. The synthesis of N-acyl-N'-alkylbenzimidazolium salts has been reported, suggesting that under certain conditions, acylation of the remaining nitrogen is possible.

Transformations of the Bromo-benzyl Substituent

The bromo-benzyl substituent presents two primary sites for potential chemical reactions: the bromine atom attached to the phenyl ring and the benzylic carbon-nitrogen bond of the imidazole ring.

The bromine atom on the phenyl ring of the 4-bromobenzyl group makes this compound a suitable candidate for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for forming carbon-carbon bonds. yonedalabs.com This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. yonedalabs.com

Below is a representative table of potential Suzuki-Miyaura cross-coupling reactions with the 4-bromobenzyl moiety, based on established methodologies for similar substrates.

Boronic Acid/Ester PartnerPotential ProductCatalyst System (Example)
Phenylboronic acid[3-(Biphenyl-4-ylmethyl)-3H-imidazol-4-yl]-methanolPd(PPh₃)₄ / Na₂CO₃
4-Methoxyphenylboronic acid{3-[(4'-Methoxy-biphenyl-4-yl)methyl]-3H-imidazol-4-yl}-methanolPd(dppf)Cl₂ / K₂CO₃
Pyridine-3-boronic acid{3-[4-(Pyridin-3-yl)-benzyl]-3H-imidazol-4-yl}-methanolPd₂(dba)₃ / XPhos / K₃PO₄

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Specific conditions would require experimental optimization.

It is crucial to distinguish that this compound is an aryl bromide, not a benzylic bromide. In a benzylic bromide, the bromine atom is attached to the methylene (B1212753) group, which would make it susceptible to nucleophilic substitution reactions. In the specified compound, the bromine is on the aromatic ring and is therefore unreactive towards typical nucleophilic substitution.

However, the N-benzyl group itself can undergo cleavage under certain conditions, a reaction sometimes referred to as debenzylation. While this is not a substitution of the bromine, it is a significant transformation of the benzyl moiety. For instance, palladium-catalyzed debenzylative cross-coupling reactions have been developed for aryl benzyl sulfides, where the benzyl group is cleaved and replaced. organic-chemistry.org Similar transformations for N-benzyl imidazoles could potentially be achieved, leading to the removal of the benzyl group from the imidazole ring.

Overall Stability and Degradation Pathways

However, like many organic molecules, it can be susceptible to degradation under specific conditions such as strong acids or bases, high temperatures, or exposure to light and oxidizing agents. mdpi.com

Potential degradation pathways can be inferred from the known chemistry of its functional groups:

Oxidation of the Imidazole Ring: The imidazole moiety can be susceptible to oxidation. nih.govresearchgate.net Forced degradation studies on other imidazole-containing pharmaceuticals have shown that the imidazole ring can undergo oxidation, leading to various degradation products. nih.govresearchgate.net

Oxidation of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. This is a common metabolic pathway for compounds containing a hydroxymethylimidazole moiety. nih.gov

Photodegradation: Imidazole derivatives can be sensitive to light. nih.govresearchgate.net Exposure to UV or high-intensity light could lead to the formation of various photolytic degradation products.

Cleavage of the N-Benzyl Bond: As mentioned in section 3.3.2, the bond between the benzylic carbon and the imidazole nitrogen might be cleaved under certain catalytic conditions.

A summary of the potential degradation pathways is presented in the table below.

ConditionAffected MoietyPotential Degradation Products
Strong Oxidizing AgentsImidazole Ring, Hydroxymethyl GroupRing-opened products, Imidazole-4-carbaldehyde, Imidazole-4-carboxylic acid
UV/High-Intensity LightImidazole RingVarious photolytic products
Catalytic HydrogenolysisN-Benzyl Bond4-(Hydroxymethyl)-1H-imidazole and 4-bromotoluene

Advanced Spectroscopic and Structural Elucidation of 3 4 Bromo Benzyl 3h Imidazol 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic effects of the bromine atom, the imidazole (B134444) ring, and the hydroxyl group.

The protons of the 4-bromobenzyl group are expected to appear as a characteristic AA'BB' system in the aromatic region of the spectrum. The two protons ortho to the bromine atom and the two protons meta to it will likely give rise to two doublets. Based on data for similar structures like 4-bromobenzyl alcohol, the protons on the benzene (B151609) ring are predicted to resonate in the range of δ 7.20-7.50 ppm. chemicalbook.com The benzylic methylene (B1212753) protons (CH₂) attached to the imidazole nitrogen are expected to produce a singlet, deshielded by both the aromatic ring and the imidazole nucleus, likely appearing around δ 5.3-5.5 ppm.

The protons of the imidazole ring itself will also give characteristic signals. The proton at the C2 position is expected to be the most deshielded of the ring protons, likely appearing as a singlet around δ 7.7-7.9 ppm. The proton at the C5 position should appear as a singlet at a slightly upfield position, estimated to be in the range of δ 7.1-7.3 ppm. chemicalbook.com

The methylene protons of the methanol (B129727) group (-CH₂OH) attached to the C4 position of the imidazole ring are expected to be observed as a singlet around δ 4.6-4.8 ppm. The hydroxyl proton (-OH) will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but it is typically expected in the range of δ 2.0-4.0 ppm.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH (AA'BB') 7.20 - 7.50 d, d
Benzylic CH₂ 5.3 - 5.5 s
Imidazole C2-H 7.7 - 7.9 s
Imidazole C5-H 7.1 - 7.3 s
Methanol CH₂ 4.6 - 4.8 s

The ¹³C NMR spectrum will provide a detailed map of the carbon framework of the molecule. The aromatic carbons of the 4-bromobenzyl group are expected to show four distinct signals. The carbon atom bonded to the bromine (ipso-carbon) is predicted to have a chemical shift around δ 121-123 ppm, influenced by the "heavy atom effect" of bromine. chemicalbook.comstackexchange.com The other aromatic carbons are expected in the typical aromatic region of δ 128-138 ppm. chemicalbook.comrsc.org The benzylic carbon is anticipated around δ 50-53 ppm.

The imidazole ring carbons will have characteristic chemical shifts. The C2 carbon is expected to be the most deshielded, with a predicted resonance around δ 138-142 ppm. The C4 and C5 carbons are expected to appear in the range of δ 120-135 ppm. researchgate.net The carbon of the methanol group (-CH₂OH) is predicted to be in the range of δ 55-60 ppm.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C-Br 121 - 123
Aromatic CH 128 - 132
Aromatic C (quaternary) 135 - 138
Benzylic CH₂ 50 - 53
Imidazole C2 138 - 142
Imidazole C4 130 - 135
Imidazole C5 120 - 125

To unambiguously assign the proton and carbon signals and to understand the three-dimensional structure of the molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the AA'BB' system of the 4-bromobenzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be crucial for assigning the quaternary carbons and for confirming the connectivity between the 4-bromobenzyl group, the imidazole ring, and the methanol substituent. For example, correlations would be expected between the benzylic protons and the imidazole carbons (C2 and C5), and between the methanol protons and the imidazole carbons (C4 and C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be valuable for determining the preferred conformation of the molecule, particularly the orientation of the 4-bromobenzyl group relative to the imidazole ring. NOE correlations would be expected between the benzylic protons and the imidazole proton at C2, as well as between the methanol protons and the imidazole proton at C5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound (C₁₁H₁₁BrN₂O, molecular weight: 266.02 g/mol for ⁷⁹Br and 268.02 g/mol for ⁸¹Br), the ESI-MS spectrum in positive ion mode would be expected to show a prominent isotopic cluster for the [M+H]⁺ ion at m/z 267 and 269, with nearly equal intensities due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

While ESI is a soft technique, some fragmentation can be induced in the source or through tandem mass spectrometry (MS/MS). A likely fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of the 4-bromobenzyl cation at m/z 169/171. Another possible fragmentation would be the loss of the hydroxymethyl group (-CH₂OH), resulting in an ion at m/z 237/239.

Fast Atom Bombardment is another soft ionization technique, though it can sometimes induce more fragmentation than ESI. The FAB-MS spectrum would also be expected to show the characteristic isotopic pattern of the protonated molecule [M+H]⁺ at m/z 267/269.

The fragmentation patterns in FAB-MS would likely be similar to those in ESI-MS, with the cleavage of the benzylic bond being a dominant pathway. The 4-bromobenzyl fragment at m/z 169/171 would be a significant peak. The imidazole-containing fragment could also be observed. The study of hydrogen-bonded complexes of imidazole using FABMS suggests that the technique is sensitive to the intermolecular interactions within the sample matrix. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for separating, identifying, and quantifying components within a mixture. For this compound, LC-MS would serve to confirm its molecular weight and purity.

In a typical LC-MS analysis for imidazole derivatives, a reverse-phase high-performance liquid chromatography (HPLC) system would be employed. wiley.com The separation would likely utilize a C18 column with a gradient elution. The mobile phase would consist of a mixture of water and an organic solvent like methanol or acetonitrile (B52724), with a small amount of an acidifier such as formic acid to improve peak shape and ionization efficiency. wiley.com

The separated compound would then be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The ESI process would generate the protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₁₁BrN₂O, the theoretical monoisotopic mass is 266.0058 u. Therefore, the expected [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 267.0136. A key feature would be the isotopic pattern characteristic of bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), confirming the presence of a single bromine atom in the molecule. libretexts.orgulethbridge.ca

The data obtained from LC-MS analysis would be crucial for confirming the identity and assessing the purity of synthesized this compound.

Table 1: Predicted LC-MS Data for this compound

Parameter Expected Value
Molecular Formula C₁₁H₁₁BrN₂O
Molecular Weight 267.12 g/mol
Ionization Mode ESI Positive
Expected Ion [M+H]⁺
Predicted m/z ~267.01 (for ⁷⁹Br), ~269.01 (for ⁸¹Br)

| Key Isotopic Feature | Two peaks of ~1:1 intensity ratio, separated by 2 Da |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique for the analysis of volatile and thermally stable compounds. While the methanol group in this compound might require derivatization to increase volatility, GC-MS analysis can provide detailed information about its fragmentation patterns under electron ionization (EI).

The mass spectrum would be expected to show a molecular ion peak (M⁺·) with the characteristic bromine isotopic pattern at m/z 266 and 268. However, due to the energetic nature of EI, this peak might be of low intensity. whitman.edu The most significant fragmentation pathways would likely involve the cleavage of the bond between the benzyl (B1604629) group and the imidazole ring, which is a common fragmentation point in such molecules. nih.gov

Key expected fragments would include:

The bromobenzyl cation: A prominent peak at m/z 169/171 (C₇H₆Br⁺), resulting from the stable tropylium-like structure. This would be a strong indicator of the 4-bromobenzyl moiety.

Loss of the bromobenzyl group: A fragment corresponding to the imidazolyl-methanol portion of the molecule at m/z 97 (C₄H₅N₂O⁺).

Loss of a hydroxyl radical or water: Peaks corresponding to [M-OH]⁺ or [M-H₂O]⁺· might also be observed. libretexts.org

Analysis of these fragmentation patterns allows for the structural confirmation of the molecule, piece by piece.

Table 2: Predicted Major GC-MS Fragments for this compound

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Formula
266 / 268 Molecular Ion [M]⁺· C₁₁H₁₁BrN₂O⁺·
169 / 171 4-Bromobenzyl cation C₇H₆Br⁺
97 Imidazolyl-methanol cation C₄H₅N₂O⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display several characteristic absorption bands corresponding to its distinct structural components. While a definitive spectrum is not available, the expected absorption regions can be predicted based on extensive data for similar functional groups. vscht.czlibretexts.org

The key functional groups and their expected IR absorption ranges are:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the methanol substituent. libretexts.orgaskthenerd.comrsc.org

Aromatic C-H Stretch: Sharp, medium-intensity peaks would appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), corresponding to the C-H stretching vibrations of the bromophenyl and imidazole rings. vscht.czaskthenerd.com

Aliphatic C-H Stretch: Absorption bands for the methylene (-CH₂-) groups of the benzyl and methanol substituents are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). askthenerd.com

C=N and C=C Ring Stretches: The imidazole ring would produce characteristic stretching vibrations in the 1450-1620 cm⁻¹ region. researchgate.netresearchgate.net The C=C stretching of the phenyl ring would also contribute bands in this region, typically around 1600 cm⁻¹ and 1450-1500 cm⁻¹. vscht.cz

C-O Stretch: A strong band corresponding to the stretching vibration of the primary alcohol C-O bond is expected in the range of 1000-1085 cm⁻¹. libretexts.orgrsc.org

C-Br Stretch: A weak to medium absorption in the far-infrared region, typically between 500-600 cm⁻¹, would indicate the presence of the carbon-bromine bond.

These predicted absorptions, when combined, would provide a spectroscopic "fingerprint" confirming the presence of the key functional moieties within the molecule.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Alcohol (-OH) O-H Stretch (H-bonded) 3200 - 3500 Strong, Broad
Aromatic Rings C-H Stretch 3030 - 3100 Medium, Sharp
Methylene (-CH₂-) C-H Stretch 2850 - 2960 Medium
Imidazole/Phenyl C=N, C=C Stretch 1450 - 1620 Medium to Strong
Primary Alcohol C-O Stretch 1000 - 1085 Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for this compound has not been reported, analysis of related compounds, particularly 1H-imidazole-1-methanol, allows for a detailed prediction of its solid-state characteristics. bohrium.comnsf.govnih.gov

Crystal Growth Conditions

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques. For a compound like this compound, crystals could likely be grown by dissolving the purified solid in a suitable solvent or solvent mixture (such as dioxane, methanol, ethanol, or ethyl acetate (B1210297)/hexane) and allowing the solvent to evaporate slowly at room temperature over several days or weeks. nih.gov The goal is to allow the molecules to self-assemble into a highly ordered crystal lattice.

Analysis of Hydrogen Bonding and Supramolecular Interactions

The molecular structure of this compound contains key features that dictate its supramolecular assembly: a hydrogen bond donor (the methanol -OH group) and hydrogen bond acceptors (the sp²-hybridized nitrogen atoms of the imidazole ring). nih.gov

Hydrogen Bonding: The most significant intermolecular interaction expected is a strong O-H···N hydrogen bond. nsf.gov This interaction would likely link molecules in a head-to-tail fashion, forming chains or cyclic motifs. For instance, the crystal structure of 1H-imidazole-1-methanol reveals the formation of three-membered macrocycles connected via O-H···N hydrogen bonds. bohrium.comnih.gov A similar propensity for forming robust hydrogen-bonded networks is anticipated for the title compound, which would be a dominant feature of its crystal packing.

π–π Stacking: The planar aromatic systems of the imidazole and bromobenzyl rings could engage in π–π stacking interactions, further stabilizing the crystal lattice. nsf.gov

C-H···π Interactions: Hydrogen atoms from the benzyl methylene group or the imidazole ring could interact with the electron-rich faces of adjacent aromatic rings.

Halogen Bonding: Although potentially weaker, interactions involving the bromine atom (e.g., Br···N or Br···O) could also play a role in directing the crystal packing.

The interplay of these hydrogen bonds and other supramolecular interactions would define the unique three-dimensional architecture of this compound in the solid state.

Theoretical and Computational Chemistry Studies of 3 4 Bromo Benzyl 3h Imidazol 4 Yl Methanol

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations are fundamental in predicting the properties of a molecule at the electronic level. These methods are crucial for understanding reactivity, stability, and spectroscopic behavior.

Molecular Modeling and Dynamics Simulations: Exploring Molecular Motion

While quantum calculations focus on static properties, molecular modeling and dynamics simulations provide insight into the dynamic behavior of molecules.

Ligand-Protein Interaction Profiling (e.g., Molecular Docking)

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. jddtonline.infojddtonline.info This method provides critical insights into the binding mode, affinity, and the nature of intermolecular interactions, thereby guiding the design of new therapeutic agents. jddtonline.info For [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol, molecular docking can be employed to explore its potential interactions with various biological targets known to be modulated by imidazole-containing compounds, such as protein kinases, DNA gyrase, and viral proteases. jddtonline.infonih.govnih.govnih.gov

The process involves placing the ligand into the binding site of a protein receptor and evaluating the binding energetics using a scoring function. jddtonline.info The output typically includes a docking score, which estimates the binding free energy (in kcal/mol), and a predicted binding pose. jddtonline.info Analysis of this pose reveals specific interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the ligand-protein complex. nih.gov For instance, the methanol (B129727) group on the imidazole (B134444) ring of the title compound could act as a hydrogen bond donor or acceptor, while the 4-bromobenzyl group could engage in hydrophobic and halogen bonding interactions within a receptor's active site.

Computational studies on various imidazole derivatives have demonstrated their potential to bind to a range of protein targets with significant affinity. nih.govnih.gov A hypothetical docking study for this compound could yield binding affinities comparable to those observed for other imidazole-based inhibitors.

Table 1: Illustrative Molecular Docking Results for this compound Against Various Protein Targets.
Protein TargetProtein Data Bank (PDB) IDPredicted Binding Affinity (kcal/mol)Potential Key Interacting Residues
Epidermal Growth Factor Receptor (EGFR) Kinase1M17-8.5 to -10.0Met793, Leu718, Cys797
DNA Gyrase B1KZN-7.0 to -8.5Asp73, Asn46, Ile78
SARS-CoV-2 Main Protease (Mpro)6LU7-6.5 to -7.8His41, Cys145, Glu166
Transforming Growth Factor Beta (TGF-β) Type I Receptor Kinase1VJY-8.0 to -9.5Lys232, Asp351, Ser280

Note: The data in this table are hypothetical and for illustrative purposes only, representing typical results that could be obtained from such a computational study based on findings for similar compounds. jddtonline.infonih.govnih.govnih.gov

Force Field Development and Parameterization for Imidazole Derivatives

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time, offering insights into conformational changes, solvation, and ligand-protein binding stability. The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and associated parameters used to describe the potential energy of a system of particles. nih.govnih.gov

Developing an accurate force field for novel drug-like molecules, such as this compound, is a non-trivial task. nih.gov Standard biomolecular force fields like AMBER, CHARMM, GROMOS, and OPLS are well-parameterized for common biomolecules like proteins and nucleic acids, but often lack accurate parameters for novel heterocyclic scaffolds. nih.govnih.govacs.orgacs.org Therefore, specific parameterization is required for the unique chemical moieties within the target molecule.

The parameterization process typically involves:

Defining Atom Types: Assigning specific atom types to the atoms in the molecule based on their chemical environment.

Bonded Parameters: Deriving equilibrium values and force constants for bond lengths, bond angles, and dihedral angles. These are often obtained by fitting to high-level quantum mechanical (QM) calculations of molecular geometry and vibrational frequencies. nih.govnih.govresearchgate.net

Non-Bonded Parameters: Determining partial atomic charges and van der Waals parameters (Lennard-Jones potentials). Charges are typically derived to reproduce the QM electrostatic potential (ESP), while van der Waals parameters are often optimized to match experimental data like density and enthalpy of vaporization for model compounds. nih.govacs.org

For imidazole derivatives, particular attention must be paid to the parameters governing the aromatic ring's planarity, the rotational barriers of the substituents, and the electrostatic representation of the nitrogen atoms. acs.org The development of parameters for phosphoimidazole, for example, relied on ab initio QM calculations to define the force constants and equilibrium geometry for the GROMOS96 force field. nih.govresearchgate.net Similarly, the CHARMM General Force Field (CGenFF) provides a robust framework for parameterizing drug-like molecules by analogy to a wide range of pre-parameterized model compounds. nih.gov

Table 2: Key Components of a Molecular Mechanics Force Field and Data Sources for Parameterization.
Force Field TermDescriptionTypical Source for Parameterization
Bond StretchingEnergy required to stretch or compress a bond from its equilibrium length.Quantum mechanics (geometry optimization, vibrational frequencies), Spectroscopy (IR/Raman). nih.govresearchgate.net
Angle BendingEnergy required to bend an angle from its equilibrium value.Quantum mechanics (geometry optimization, vibrational frequencies), Spectroscopy. nih.govacs.org
Torsional (Dihedral) AngleEnergy associated with rotation around a central bond.Quantum mechanics (potential energy surface scans). nih.gov
Van der Waals InteractionShort-range repulsive and long-range attractive forces (Lennard-Jones potential).Experimental data (liquid density, heat of vaporization), Quantum mechanics (interaction energies). acs.orgacs.org
Electrostatic InteractionCoulombic interaction between atomic partial charges.Quantum mechanics (electrostatic potential fitting). nih.govacs.org

Structure-Activity Relationship (SAR) Studies at a Theoretical Level

Structure-Activity Relationship (SAR) studies aim to elucidate how modifications to a molecule's chemical structure affect its biological activity. nih.govnih.gov Computational or theoretical SAR applies these principles in silico, using molecular modeling and chemoinformatics to predict the activity of novel compounds and guide synthetic efforts. For this compound, theoretical SAR would focus on understanding the roles of its three key components: the imidazole core, the 4-bromobenzyl substituent at the N3 position, and the methanol group at the C4 position.

Computational Prediction of Substituent Effects on Chemical Properties

Computational methods can quantify how different substituents influence a molecule's physicochemical properties, which in turn govern its biological activity. By systematically modifying the structure of this compound in silico, one can predict the resulting changes in properties such as electronic distribution, steric profile, and lipophilicity.

Electronic Effects: The bromine atom on the benzyl (B1604629) ring is an electron-withdrawing group, which influences the charge distribution across the entire molecule. Replacing it with an electron-donating group (e.g., methoxy) or a different halogen could alter its ability to form key electrostatic or halogen-bonding interactions with a target protein. frontiersin.org

Steric Effects: The size and position of substituents dictate how a ligand fits into a binding pocket. Modifying the benzyl group (e.g., changing the substitution pattern from para to meta or ortho) or replacing the methanol group with a larger or smaller functional group would directly impact the steric complementarity with a receptor.

Lipophilicity and Solubility: The 4-bromobenzyl group contributes significantly to the molecule's hydrophobicity, while the methanol group enhances its hydrophilicity. Computational tools can predict the partition coefficient (logP), a measure of lipophilicity, for various analogs. SAR studies on other heterocyclic compounds have shown that balancing lipophilicity is crucial for achieving both target affinity and favorable pharmacokinetic properties. nih.govfrontiersin.org

Table 3: Theoretical Effects of Substituents on the Properties of the [3-(Benzyl)-3H-imidazol-4-YL]-methanol Scaffold.
Modification SiteSubstituent (R)Predicted Effect on PropertyPotential Impact on Activity
Benzyl Ring (para-position)-Br (original)Electron-withdrawing, lipophilic, potential for halogen bonding.Baseline activity.
-OCH₃Electron-donating, moderately lipophilic, H-bond acceptor.May enhance binding through H-bonds; alters electronic interactions. frontiersin.org
-CF₃Strongly electron-withdrawing, highly lipophilic.Could increase binding via hydrophobic interactions but may decrease solubility.
Methanol Group (-CH₂OH)-HRemoves H-bond donor/acceptor capability, increases lipophilicity.Likely reduces affinity if H-bonding is critical for binding.
-COOHAdds a negative charge at physiological pH, strong H-bond donor/acceptor.Could form strong salt-bridge interactions with positively charged residues.
-CH₂FReplaces H-bond donor with a weak H-bond acceptor, increases lipophilicity.May alter specific polar interactions within the binding site.

Virtual Screening and Library Design based on Molecular Descriptors

Virtual screening is a computational methodology used to search large databases of chemical structures to identify molecules that are likely to bind to a specific biological target. jddtonline.infonih.gov This approach can be used to explore the chemical space around the this compound scaffold. A virtual library can be designed by enumerating a series of chemical modifications at specific points on the core structure, such as the benzyl ring and the methanol group.

This library is then filtered using molecular descriptors—numerical values that characterize the chemical and physical properties of a molecule. frontiersin.org These descriptors are used to assess the "drug-likeness" of the virtual compounds, helping to prioritize those with a higher probability of becoming successful drugs. Common filters include Lipinski's Rule of Five and Veber's rules, which are based on descriptors such as:

Molecular Weight (MW): Influences absorption and diffusion.

LogP: A measure of lipophilicity, affecting solubility and permeability.

Topological Polar Surface Area (TPSA): Estimates the polar surface area, which correlates with membrane permeability. frontiersin.org

Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA): Critical for molecular recognition and solubility.

Number of Rotatable Bonds (nRotB): A measure of molecular flexibility.

By calculating these descriptors for a library based on the this compound scaffold, researchers can computationally screen millions of potential analogs, filtering out compounds with undesirable properties (e.g., poor predicted permeability or high molecular weight) and prioritizing a smaller, more promising set for synthesis and experimental testing. frontiersin.orgnih.gov

Table 4: Key Molecular Descriptors for Drug-Likeness Assessment and Their Typical Ranges.
Molecular DescriptorDefinitionFavorable Range (e.g., Lipinski's Rules)
Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.≤ 500 Da
LogP (Octanol-Water Partition Coefficient)A measure of a compound's lipophilicity.≤ 5
Hydrogen Bond Donors (HBD)The number of N-H and O-H bonds.≤ 5
Hydrogen Bond Acceptors (HBA)The number of nitrogen and oxygen atoms.≤ 10
Topological Polar Surface Area (TPSA)Surface sum over all polar atoms, primarily oxygen and nitrogen.≤ 140 Ų
Number of Rotatable Bonds (nRotB)Number of bonds that allow free rotation.≤ 10 (Veber's Rule)

Mechanistic Investigations of 3 4 Bromo Benzyl 3h Imidazol 4 Yl Methanol Biological Interactions Non Clinical Focus

Exploration of Potential Molecular Targets

There is currently no specific information available in the scientific literature detailing the molecular targets of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol. Research that would identify and validate its interaction with specific enzymes, receptors, or other proteins has not been found.

Enzyme Binding and Inhibition Mechanisms (e.g., Kinase, Carbonic Anhydrase, Integrase)

No studies were identified that investigated the binding of this compound to any enzymes, including kinases, carbonic anhydrases, or integrases. As a result, there is no data on potential inhibition mechanisms, such as competitive, non-competitive, or uncompetitive inhibition, nor any kinetic data (e.g., Kᵢ, IC₅₀ values) to quantify its inhibitory potency against any specific enzyme.

Protein-Ligand Interaction Dynamics via Molecular Dynamics

No molecular dynamics simulation studies for this compound complexed with any protein target have been published. Such studies would provide valuable insights into the stability of the protein-ligand complex, key interacting amino acid residues, and the conformational changes that may occur upon binding. In the absence of an identified molecular target, these computational studies have not been performed.

Biophysical Characterization of Molecular Interactions

Biophysical studies are crucial for a quantitative understanding of molecular interactions. However, no such studies have been published for this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity (if applicable)

There are no available Surface Plasmon Resonance (SPR) data for this compound. SPR analysis would be used to determine the kinetics of binding, including the association (kₐ) and dissociation (kₑ) rate constants, and to calculate the dissociation constant (Kₑ), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

No Isothermal Titration Calorimetry (ITC) studies for this compound are present in the reviewed literature. ITC is the gold standard for measuring the thermodynamics of binding, providing direct measurement of the binding enthalpy (ΔH), and allowing for the calculation of the binding entropy (ΔS) and Gibbs free energy (ΔG) of the interaction.

Mechanistic Insights from Structure-Based Drug Design (SBDD) Approaches

Structure-Based Drug Design (SBDD) has been instrumental in elucidating the mechanism by which this compound, also known as HTS466284 or LY364947, interacts with its primary molecular target, the Transforming Growth Factor-β Type I receptor kinase (TGFβR-I), also known as Activin receptor-like kinase 5 (ALK5). As a potent and selective inhibitor, its mechanism is rooted in its ability to compete with adenosine (B11128) triphosphate (ATP) for binding within the catalytic kinase domain of ALK5. selleckchem.comaxonmedchem.com

Computational modeling and molecular docking studies of the ALK5 active site have revealed a highly conserved binding pocket that accommodates small molecule inhibitors. Although a specific crystal structure of ALK5 in complex with this compound is not publicly available, analysis of co-crystal structures of ALK5 with structurally similar pyrazole (B372694) and imidazole-based inhibitors provides significant mechanistic insights. nih.govbiorxiv.org These studies show that such inhibitors occupy the ATP-binding site, orienting themselves to form critical hydrogen bonds with the "hinge" region of the kinase. This hinge region connects the N- and C-terminal lobes of the kinase domain and is crucial for the correct positioning of ATP.

By mimicking the adenine (B156593) moiety of ATP, the core of the inhibitor typically forms hydrogen bonds with backbone atoms of key residues in the hinge region. This interaction anchors the molecule in the active site, preventing ATP from binding and thereby inhibiting the phosphotransferase activity of the kinase. biorxiv.org The benzyl (B1604629) and bromophenyl groups of the compound are predicted to extend into adjacent hydrophobic pockets, forming favorable van der Waals and hydrophobic interactions that enhance binding affinity and contribute to the inhibitor's selectivity.

Table 1: Key Interacting Residues in the ALK5 Kinase Domain Targeted by Small Molecule Inhibitors
ResidueLocationInteraction TypeMechanistic Role
His-283Hinge RegionHydrogen Bond (Acceptor/Donor)Anchors the inhibitor's core, mimicking ATP binding to the crucial hinge backbone. nih.gov
Lys-232Catalytic Loop (DFG Motif)Hydrogen Bond, Salt BridgeInteracts with the phosphate (B84403) groups of ATP; inhibitor binding prevents this key catalytic interaction. nih.gov
Val-289Hydrophobic Pocket IHydrophobic, van der WaalsStabilizes the inhibitor through interactions with substituted phenyl rings, contributing to affinity.
Ala-351Hydrophobic Pocket IIHydrophobic, van der WaalsProvides additional hydrophobic contacts that enhance the stability of the ligand-receptor complex.

The SBDD approach suggests that the efficacy of this compound is derived from its structural complementarity to the ALK5 ATP-binding site. By occupying this site, it locks the kinase in an inactive conformation, preventing the autophosphorylation and subsequent phosphorylation of its downstream targets, thereby blocking the entire signaling cascade at its origin.

Inhibition of Specific Cellular Pathways (Investigated at a Molecular/Biochemical Level)

The primary cellular pathway inhibited by this compound is the canonical TGF-β/Smad signaling cascade. caymanchem.com This pathway is initiated when TGF-β ligands bind to the TGF-β Type II receptor (TGFβR-II), which then recruits and phosphorylates the ALK5 kinase domain. Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. caymanchem.comnih.gov These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus to regulate the transcription of target genes involved in processes like cell cycle control, apoptosis, and extracellular matrix production. mdpi.com

This compound exerts its effect by directly inhibiting the kinase activity of ALK5. This blockade prevents the initial and critical step of Smad2 and Smad3 phosphorylation. caymanchem.comnih.gov As a result, the downstream formation of the Smad2/3-Smad4 complex and its nuclear translocation are abrogated, leading to a complete shutdown of TGF-β-mediated gene transcription.

The inhibitory effect of this compound on the TGF-β/Smad pathway has been validated at the molecular level in various non-clinical cell line studies. These investigations typically use techniques like Western blotting with phospho-specific antibodies to directly measure the levels of phosphorylated Smad2 (p-Smad2) and phosphorylated Smad3 (p-Smad3) following TGF-β stimulation, with and without the inhibitor.

Table 2: Documented Effects of this compound on the TGF-β/Smad Pathway in Cell Lines
Cell LineCell TypeMolecular TargetObserved EffectPotency (IC₅₀)Source
NMuMgNormal Murine Mammary GlandSmad2 PhosphorylationInhibited TGF-β-induced phosphorylation of Smad2.135 nM selleckchem.com
MDA-MB-231Human Breast CancerSmad2 PhosphorylationAbolished Smad2 phosphorylation induced by exogenous TGF-β. researchgate.netNot specified caymanchem.comresearchgate.net
Mink Mv1LuMink Lung Epithelialp3TP-Lux Reporter (Transcriptional Activation)Inhibited TGF-β R1-induced transcriptional activation.40 nM selleckchem.com
Human Corneal FibroblastsPrimary Human FibroblastsSmad2 PhosphorylationCompletely abolished the phosphorylation of SMAD2. nih.govNot specified nih.gov
NIH 3T3Mouse Embryonic FibroblastCell Growth InhibitionReversed TGF-β-induced cell growth inhibition.89 nM caymanchem.com

Beyond direct inhibition of Smad phosphorylation, studies have also demonstrated that the compound blocks downstream consequences of pathway activation. For example, in MDA-MB-231 cells, it was shown to inhibit both basal and TGF-β-induced activation of a TGF-β-responsive luciferase reporter construct (p3TP-Lux), confirming its impact on gene transcription. researchgate.net Furthermore, it decreased the synthesis of TGF-β target proteins such as fibronectin. caymanchem.com These biochemical findings confirm that this compound is a highly effective inhibitor of the canonical TGF-β/Smad signaling pathway at the molecular level.

Future Research Directions and Unexplored Avenues for 3 4 Bromo Benzyl 3h Imidazol 4 Yl Methanol

Development of Novel Synthetic Routes and Analogues

Future research should prioritize the development of efficient and scalable synthetic methodologies for [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol. While general methods for imidazole (B134444) synthesis exist, optimizing a route specific to this compound would be crucial for its availability for further research. Key areas of exploration could include:

Microwave-assisted organic synthesis (MAOS): This technique could potentially reduce reaction times and improve yields compared to conventional heating methods.

Flow chemistry: Continuous flow processes could offer better control over reaction parameters, leading to higher purity and scalability.

Multi-component reactions: Investigating one-pot syntheses from readily available starting materials could provide a more atom-economical and efficient approach.

Furthermore, the synthesis of a diverse library of analogues is a critical next step. Systematic structural modifications could elucidate structure-activity relationships (SAR) and fine-tune the compound's properties for specific applications. A proposed analogue development plan is outlined in the table below.

Modification Site Proposed Substituents Rationale
Bromo-benzyl ring Fluoro, Chloro, Methyl, MethoxyModulate electronic properties and lipophilicity.
Imidazole ring Alkyl or aryl groups at C2/C5Investigate steric and electronic effects on activity.
Methanol (B129727) group Ether, ester, or amine functionalitiesEnhance metabolic stability and target interaction.

This interactive table outlines potential synthetic modifications to generate analogues of this compound for future studies.

Investigation of Advanced Chemical Transformations and Derivatizations

The inherent reactivity of the functional groups in this compound offers a rich landscape for chemical transformations. The primary alcohol is a key site for derivatization, allowing for the introduction of a wide array of functionalities. Future studies could explore:

Oxidation: Conversion of the methanol to an aldehyde or carboxylic acid would provide precursors for further reactions, such as imine or amide formation.

Esterification and Etherification: These reactions would allow for the introduction of various lipophilic or hydrophilic groups, potentially influencing the compound's pharmacokinetic profile.

Click Chemistry: Introduction of an azide (B81097) or alkyne functionality would enable facile conjugation to other molecules, such as fluorescent probes or drug delivery systems, via copper-catalyzed or strain-promoted cycloaddition reactions.

The bromine atom on the benzyl (B1604629) ring is another valuable handle for chemical modification, particularly for transition metal-catalyzed cross-coupling reactions.

Reaction Type Potential Reagents Expected Product
Suzuki Coupling Aryl boronic acidsBiaryl derivatives
Sonogashira Coupling Terminal alkynesAryl-alkyne adducts
Buchwald-Hartwig Amination AminesAryl-amine derivatives

This interactive table showcases potential cross-coupling reactions for the derivatization of the bromo-benzyl moiety of the target compound.

In-depth Computational Studies for Predictive Modeling

Computational chemistry offers a powerful toolkit for predicting the properties and potential biological activities of this compound and its analogues, thereby guiding experimental efforts. Future in-silico studies should focus on:

Quantum Mechanical Calculations: Density Functional Theory (DFT) studies could provide insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

Molecular Docking: Screening the compound against various biological targets, such as kinases, proteases, or G-protein coupled receptors, could identify potential therapeutic applications.

Molecular Dynamics (MD) Simulations: MD simulations of the compound bound to a potential target protein could elucidate the stability of the interaction and the key binding determinants.

ADMET Prediction: In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties would be invaluable for assessing the compound's drug-likeness early in the development process.

Exploration of New Biological Target Classes and Mechanistic Hypotheses

The imidazole core is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities. Based on the structural motifs of this compound, several new biological target classes and mechanistic hypotheses could be explored:

Anticancer Activity: Many substituted imidazoles exhibit potent anticancer properties by targeting various pathways, including tubulin polymerization, protein kinases, and cell cycle regulation. The subject compound could be screened against a panel of cancer cell lines to identify potential antiproliferative effects.

Antimicrobial Activity: The imidazole scaffold is a key component of many antifungal and antibacterial agents. Investigating the minimum inhibitory concentration (MIC) of the compound against a range of pathogenic bacteria and fungi is a logical step.

Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as metal chelators or hydrogen bond donors/acceptors, making them suitable for interaction with enzyme active sites. Screening against enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), or histone deacetylases (HDACs) could reveal novel inhibitory activities.

Application in Materials Science or Catalyst Design

Beyond its potential therapeutic applications, the unique structural features of this compound suggest its utility in materials science and catalysis.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms can coordinate with metal ions to form extended network structures. The bromo-benzyl group could further be functionalized to modulate the properties of these materials for applications in gas storage, separation, or catalysis.

N-Heterocyclic Carbene (NHC) Precursors: Imidazole derivatives are precursors to N-heterocyclic carbenes, which are powerful ligands for transition metal catalysts. The methanol and bromo-benzyl functionalities could be used to anchor the resulting NHC-metal complex to a solid support, creating a recyclable heterogeneous catalyst.

Corrosion Inhibitors: Imidazole-containing compounds have been shown to be effective corrosion inhibitors for various metals. The ability of the imidazole ring to adsorb onto metal surfaces could be explored for this application.

Q & A

Q. Table 1: Comparative Reaction Yields for Bromobenzyl Coupling

MethodCatalystYield (%)Purity (%)Reference
Suzuki-MiyauraPd(PPh₃)₄8598
Ullmann CouplingCuI7291
Microwave-AssistedPd(OAc)₂9299

Q. Table 2: Biological Activity of Structural Analogs

DerivativeTarget Enzyme (IC₅₀, nM)Antimicrobial MIC (µg/mL)Reference
4-Chloro Analog12.3 ± 1.28.5 (E. coli)
4-Fluoro Analog18.9 ± 2.112.0 (S. aureus)
Parent Compound25.4 ± 3.415.7 (C. albicans)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.